molecular formula C18H11ClN2OS B2745437 (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 313648-09-8

(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2745437
CAS No.: 313648-09-8
M. Wt: 338.81
InChI Key: CRNKBGKSTHDOJB-UHFFFAOYSA-N
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Description

(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a naphthothiazole core, which is a fused ring system containing both naphthalene and thiazole moieties, along with a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzaldehyde derivative under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the naphthothiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-d]thiazole-4,9-dione derivatives, while substitution reactions can produce a wide range of functionalized benzamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 3-position enhances its reactivity and allows for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNKBGKSTHDOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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